![molecular formula C10H9N3O2 B11898179 6-Amino-2,3-dimethylquinoxaline-5,8-dione CAS No. 7697-90-7](/img/structure/B11898179.png)
6-Amino-2,3-dimethylquinoxaline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2,3-dimethylquinoxaline-5,8-dione is a heterocyclic compound with the molecular formula C10H9N3O2 It is known for its unique structure, which includes an amino group and two methyl groups attached to a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dimethylquinoxaline-5,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,3-dimethylquinoxaline with an amino group donor, such as ammonia or an amine, in the presence of a suitable catalyst. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3-dimethylquinoxaline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring, enhancing their chemical and biological properties .
Scientific Research Applications
Anticancer Activity
The anticancer properties of quinoxaline derivatives, including 6-amino-2,3-dimethylquinoxaline-5,8-dione, have been extensively studied. This compound has shown significant cytotoxic activity against various cancer cell lines.
Case Studies
- A study demonstrated that derivatives of 6-amino-2,3-dimethylquinoxaline exhibited IC50 values ranging from 1.80 µg/mL to 7.52 µg/mL against various human cancer cell lines including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) .
- Another investigation highlighted the compound's effectiveness against multidrug-resistant cancer cells, showcasing its potential as a lead compound for developing new anticancer therapies .
Antibacterial Properties
Quinoxaline derivatives also exhibit notable antibacterial activity. The structural features of this compound contribute to its effectiveness against various bacterial strains.
Spectrum of Activity
Research indicates that quinoxalines can target both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : Exhibited potent antibacterial effects against this common pathogen.
- Escherichia coli : Demonstrated moderate activity, suggesting potential for use in treating infections caused by this bacterium .
Photoinitiators in Polymerization
Recent advancements have identified this compound as a promising photoinitiator for UV and visible light polymerization processes.
Advantages of Quinoxalines in Photopolymerization
- Energy Efficiency : Quinoxalines can be activated under low light intensity conditions using light-emitting diodes (LEDs), making them suitable for energy-efficient applications .
- Versatility : These compounds can be utilized in the production of light-emitting materials for organic light-emitting diodes (OLEDs) and as charge transport materials in solar cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Amino-2,3-dimethylquinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylquinoxaline-5,8-dione
- 6-Aminobenzimidazole
- 2-Amino-4,6-dimethylpyridine
- 6-Aminouracil
- 2,3-Diamino-6-chloropyridine
Uniqueness
6-Amino-2,3-dimethylquinoxaline-5,8-dione stands out due to its unique combination of an amino group and two methyl groups on the quinoxaline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
6-Amino-2,3-dimethylquinoxaline-5,8-dione is a heterocyclic compound belonging to the quinoxaline family. Its molecular formula is C8H8N2O2 with a molecular weight of approximately 203.197g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.
Chemical Structure and Properties
The structure of this compound features a quinoxaline ring with amino and carbonyl functional groups. These functional groups contribute to its reactivity and biological activity, enabling it to participate in various chemical reactions and interactions.
Property | Value |
---|---|
Molecular Formula | C₈H₈N₂O₂ |
Molecular Weight | 203.197 g/mol |
Functional Groups | Amino, Carbonyl |
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
-
Antitumor Activity :
- In vitro studies have demonstrated that derivatives of quinoxaline compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed IC50 values as low as 1.30μM against human gastric adenocarcinoma cells .
- The mechanism of action often involves interaction with DNA, leading to the formation of stable complexes that disrupt cellular function.
- Antimicrobial Properties :
- Toxicological Profile :
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Case Study 1: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of various quinoxaline derivatives on HCT116 human colon carcinoma cells. Compounds derived from this compound exhibited significant growth inhibition compared to control groups. The most active compounds were noted for causing cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was tested against several bacterial strains. Results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- DNA Interaction : The compound's structure allows it to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may also inhibit key enzymes involved in cellular metabolism and proliferation.
Comparison with Similar Compounds
The unique substitution pattern of this compound distinguishes it from other quinoxaline derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methylquinoxaline | Quinoxaline ring with a methyl group | Varies; different biological activities |
6-Aminoquinoxaline | Amino group at position 6 | Known for neuroprotective properties |
1,2-Diaminoquinoxaline | Two amino groups on the quinoxaline ring | Potentially higher reactivity |
Properties
CAS No. |
7697-90-7 |
---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
6-amino-2,3-dimethylquinoxaline-5,8-dione |
InChI |
InChI=1S/C10H9N3O2/c1-4-5(2)13-9-8(12-4)7(14)3-6(11)10(9)15/h3H,11H2,1-2H3 |
InChI Key |
PULMCFDLNMPHJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.